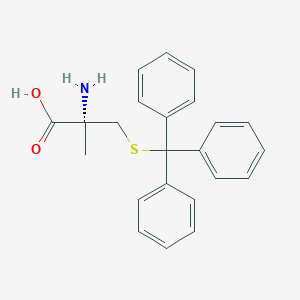

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid

Descripción

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid (CAS: 725728-41-6) is a chiral amino acid derivative characterized by a tritylthio (triphenylmethylthio) group at the β-position and a methyl-substituted α-amino acid backbone. Its molecular formula is C₂₃H₂₃NO₂S, with a molecular weight of 377.5 g/mol . The compound’s stereochemistry is defined by the (R)-configuration at the α-carbon, which influences its biological interactions and synthetic utility. Key structural identifiers include the InChIKey RBYOBJVKEXOCNP-QFIPXVFZSA-N and SMILES notation C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N .

The tritylthio group confers steric bulk and lipophilicity, making the compound valuable in peptide synthesis as a protective group for cysteine residues. For example, it is used in the synthesis of neuroactive compounds, such as the TFA salt derivative described in , which targets oxidative stress in Alzheimer’s disease models .

Propiedades

IUPAC Name |

(2R)-2-amino-2-methyl-3-tritylsulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2S/c1-22(24,21(25)26)17-27-23(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16H,17,24H2,1H3,(H,25,26)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYOBJVKEXOCNP-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid typically involves the protection of the amino group, followed by the introduction of the tritylthio group. One common method includes:

Protection of the amino group: The amino group can be protected using a suitable protecting group such as a Boc (tert-butoxycarbonyl) group.

Introduction of the tritylthio group: The protected amino acid is then reacted with trityl chloride in the presence of a base such as triethylamine to introduce the tritylthio group.

Deprotection: Finally, the protecting group is removed to yield the desired compound.

Industrial Production Methods: Industrial production methods for ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.

Types of Reactions:

Oxidation: The tritylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the tritylthio group, yielding the corresponding thiol.

Substitution: The tritylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding thiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Based on the search results, here's what is known about the applications of (R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid:

- This compound This chemical is intended for research purposes only and is not meant for human use or patients . GLPBIO sells this product specifically for research use .

- Chemical Properties The compound has the molecular formula C23H23NO2S and a molecular weight of 377.4992 .

- Solubility and Storage It is recommended to select an appropriate solvent based on the product's solubility. Solutions should be stored in separate packages to prevent failure from repeated freezing and thawing . For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C, it should be used within 1 month. Heating the tube to 37°C and using an ultrasonic bath can help increase solubility .

- In vivo Formulation GLPBIO provides an in vivo formulation calculator for this compound . The calculator provides methods for preparing DMSO master liquid and in vivo formulations using PEG300, Tween 80, or Corn oil .

- Related Compounds Other related compounds include 3-(Tritylthio)propanoic acid and (R)-2-Amino-3-(2-propynylthio)propanoic Acid . Information on 3-(Tritylthio)propanoic acid can be found on PubChem . (R)-2-Amino-3-(2-propynylthio)propanoic Acid's details, including safety and hazards, can be found on PubChem as well .

Mecanismo De Acción

The mechanism of action of ®-2-Amino-2-methyl-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylthio group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Thioether-Containing Propanoic Acid Derivatives

Compounds with thioether (sulfide) linkages at the β-position share synthetic relevance but differ in substituent effects:

- Steric Effects : The tritylthio group in the target compound provides greater steric hindrance compared to methylthio derivatives, enhancing stability against nucleophilic attack during peptide coupling .

- Acidity: The hydroxyl group in (2R)-2-hydroxy-3-(tritylthio)propanoic acid lowers its pKa (~3.70) compared to the amino group in the target compound, affecting solubility and reactivity .

Halogenated Phenylpropanoic Acid Derivatives

Chlorinated 3-phenylpropanoic acid derivatives () exhibit antimicrobial activity but differ in backbone structure:

- 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (1): Demonstrates selective antimicrobial activity against E. coli and S. aureus (MIC < 10 µg/mL) .

- Target Compound: No direct antimicrobial data reported, but its tritylthio group may limit membrane permeability compared to smaller halogenated analogs .

Fluorinated Propanoic Acids

(R)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid () features a trifluoromethyl group, enhancing metabolic stability and acidity:

NSAID-Related Propanoic Acids

β-Hydroxy-β-arylalkanoic acids (), such as Ibuprofen and Naproxen analogs, share anti-inflammatory properties but lack sulfur-based substituents:

- Structural Contrast: NSAIDs typically feature aryl groups at the β-position (e.g., α-(4-isobutylphenyl)propanoic acid in Ibuprofen) instead of thioether linkages .

Actividad Biológica

(R)-2-Amino-2-methyl-3-(tritylthio)propanoic acid is a compound that has garnered interest in various biological applications, particularly in the context of drug development and therapeutic interventions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a unique structure that includes a tritylthio group, which enhances its pharmacological properties. The synthesis of this compound generally involves the coupling of tritylthiol with appropriate amino acids under controlled conditions to ensure high yields and purity. Recent studies have demonstrated various synthetic pathways that optimize the yield and biological activity of this compound .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis by mimicking the D-Ala-D-Ala site of peptidoglycan precursors, similar to other β-lactam antibiotics .

- Inhibition of Biofilm Formation : Recent studies indicate that derivatives of this compound can inhibit biofilm formation in bacterial cultures, a significant factor in chronic infections. This property was particularly noted in cephalosporin derivatives that incorporate similar tritylthio modifications .

- Potential as a Vaccine Hapten : Research has explored the use of this compound as a hapten in vaccine formulations aimed at treating opioid use disorder. The compound's ability to induce antibody production against heroin and its metabolites has been documented, showcasing its potential role in immunotherapy .

Antimicrobial Efficacy

A study evaluating various cephalosporin derivatives, including those modified with tritylthio groups, found significant improvements in antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The modifications led to increased efficacy compared to control compounds without such modifications. Notably, the incorporation of tritylthio groups resulted in enhanced inhibition of biofilm formation, suggesting a dual mechanism of action .

| Compound | Activity Against S. aureus | Activity Against B. subtilis | Biofilm Inhibition |

|---|---|---|---|

| Control | Low | Moderate | None |

| Tritylthio Derivative 1 | High | High | Significant |

| Tritylthio Derivative 2 | Moderate | High | Moderate |

Vaccine Development

In another study focused on developing an anti-heroin vaccine, this compound was used as a hapten to elicit an immune response in rodent models. The results indicated that vaccinated rodents exhibited significantly reduced effects from heroin administration compared to unvaccinated controls. This suggests that the compound may play a crucial role in formulating effective vaccines against opioid addiction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.